molecular formula C23H29ClN2O2 B11351396 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B11351396
M. Wt: 400.9 g/mol
InChI Key: RRNGWJZTQHCSGU-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide belongs to the class of indole derivatives. The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, it appears as a crystalline, colorless compound with a distinct odor .

Chemical Reactions Analysis

Types of Reactions:: The compound may undergo various reactions, including oxidation, reduction, and substitution. These transformations can modify its functional groups and properties.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could reduce functional groups.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH₃) may occur.

Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and the starting material.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for designing novel molecules due to its unique structure.

    Pharmacophore: Its indole moiety contributes to its biological activity, making it valuable for drug discovery.

Biology and Medicine:: Industry::

    Fine Chemicals: Industries may utilize this compound for fine chemical synthesis.

Mechanism of Action

The precise mechanism by which N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide exerts its effects remains an open question. Investigating its molecular targets and pathways would be essential for understanding its biological activity.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers can explore related indole derivatives to highlight its uniqueness.

Properties

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C23H29ClN2O2/c1-17-12-18(2)14-19(13-17)28-16-23(27)25-15-22(26-10-6-3-7-11-26)20-8-4-5-9-21(20)24/h4-5,8-9,12-14,22H,3,6-7,10-11,15-16H2,1-2H3,(H,25,27)

InChI Key

RRNGWJZTQHCSGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3)C

Origin of Product

United States

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